molecular formula C12H15NO4 B215581 Methyl 4-[(ethoxyacetyl)amino]benzoate

Methyl 4-[(ethoxyacetyl)amino]benzoate

Cat. No.: B215581
M. Wt: 237.25 g/mol
InChI Key: JLRFFDIOAGONTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(ethoxyacetyl)amino]benzoate is a benzoic acid derivative characterized by an ethoxyacetyl-substituted amino group at the para position of the methyl benzoate core. Such compounds are often intermediates in pharmaceutical or agrochemical synthesis, as seen in analogues like Methyl 4-[(cyanomethyl)amino]benzoate (CAS 64731-37-9) .

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

methyl 4-[(2-ethoxyacetyl)amino]benzoate

InChI

InChI=1S/C12H15NO4/c1-3-17-8-11(14)13-10-6-4-9(5-7-10)12(15)16-2/h4-7H,3,8H2,1-2H3,(H,13,14)

InChI Key

JLRFFDIOAGONTR-UHFFFAOYSA-N

SMILES

CCOCC(=O)NC1=CC=C(C=C1)C(=O)OC

Canonical SMILES

CCOCC(=O)NC1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent/Functional Group Molecular Formula Molecular Weight (g/mol) Solubility Primary Applications Reference ID
Methyl 4-[(ethoxyacetyl)amino]benzoate -NH-C(O)-CH2-OCH2CH3 C12H15NO4* ~237.25 Likely polar organic solvents Pharmaceutical intermediates
Ethoxylated ethyl-4-aminobenzoate Ethylene oxide chains (25 units) C59H111NO27 1266.6 Water-soluble Cosmetics
Methyl 4-((diethylamino)methyl)benzoate -CH2-N(CH2CH3)2 C13H19NO2 221.30 Organic solvents Synthetic intermediates
Ethametsulfuron methyl ester Sulfonylurea, triazine ring C14H17N5O6S 383.38 Limited data (likely lipophilic) Herbicide
Methyl 4-[(cyanomethyl)amino]benzoate -NH-CH2-CN C10H10N2O2 190.20 Organic solvents Pharmaceutical intermediates

*Estimated based on structural similarity to .

Physicochemical and Functional Differences

  • Solubility: Ethoxylated ethyl-4-aminobenzoate’s water solubility (due to polyethylene glycol-like chains) starkly contrasts with the lipophilic nature of this compound and its analogues, which are typically soluble in ethyl acetate, chloroform, or acetonitrile .
  • Biological Activity: Sulfonylurea derivatives (e.g., ethametsulfuron) exhibit potent herbicidal activity, whereas this compound and its cyanomethyl analogue are primarily intermediates in drug discovery, reflecting substituent-driven functional specialization .

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